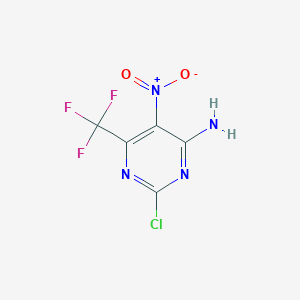
5-溴-1H-吡唑-4-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1H-pyrazole-4-carbonitrile: is a heterocyclic organic compound with the molecular formula C4H2BrN3 . It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromine atom and a nitrile group on the pyrazole ring makes this compound particularly interesting for various chemical applications.
科学研究应用
Chemistry: 5-Bromo-1H-pyrazole-4-carbonitrile is used as a versatile building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: In biological research, derivatives of 5-Bromo-1H-pyrazole-4-carbonitrile are studied for their potential as enzyme inhibitors or modulators of biological pathways. These compounds can be used to probe the function of specific proteins or enzymes.
Medicine: The compound and its derivatives have shown promise in the development of pharmaceuticals. They are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In the industrial sector, 5-Bromo-1H-pyrazole-4-carbonitrile is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and versatility make it valuable for producing a wide range of products.
作用机制
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-1H-pyrazole-4-carbonitrile may also interact with various biological targets.
Mode of Action
Pyrazole derivatives are known to participate in a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions . These processes are crucial for energy production in cells, suggesting that 5-Bromo-1H-pyrazole-4-carbonitrile may impact cellular energy metabolism.
Result of Action
It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions , which could potentially lead to changes in cellular energy levels and other downstream effects.
Action Environment
It’s worth noting that the product is chemically stable under standard ambient conditions (room temperature)
准备方法
Synthetic Routes and Reaction Conditions: 5-Bromo-1H-pyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the bromination of 1H-pyrazole-4-carbonitrile. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-1H-pyrazole-4-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
化学反应分析
Types of Reactions: 5-Bromo-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Cyclization Reactions: It can be used as a building block in the synthesis of more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions to form fused ring systems.
Major Products:
Substitution Products: Depending on the nucleophile, products like 5-azido-1H-pyrazole-4-carbonitrile or 5-thiocyanato-1H-pyrazole-4-carbonitrile can be formed.
Coupling Products: Biaryl or heteroaryl compounds are typical products of coupling reactions.
Cyclization Products: Fused heterocyclic compounds with potential biological activity.
相似化合物的比较
5-Amino-1H-pyrazole-4-carbonitrile: Similar structure but with an amino group instead of a bromine atom.
5-Chloro-1H-pyrazole-4-carbonitrile: Contains a chlorine atom instead of bromine.
5-Methyl-1H-pyrazole-4-carbonitrile: Contains a methyl group instead of bromine.
Uniqueness: 5-Bromo-1H-pyrazole-4-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other halogenated derivatives. The bromine atom also enhances the compound’s ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
5-bromo-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3/c5-4-3(1-6)2-7-8-4/h2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIXZUREPHIFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703808-52-9 |
Source


|
| Record name | 5-bromo-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
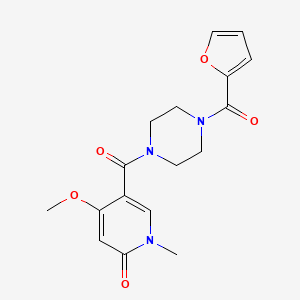
![N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2503653.png)
![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2503654.png)

![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2503656.png)
![1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2503657.png)

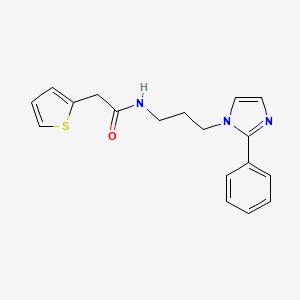
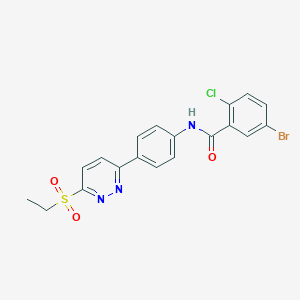
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2503663.png)
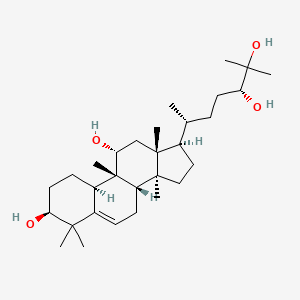
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/new.no-structure.jpg)
